molecular formula C27H24ClNO2S B11032035 (1E)-6-(4-chlorophenyl)-4,4,6,8-tetramethyl-1-[2-oxo-2-(thiophen-2-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-6-(4-chlorophenyl)-4,4,6,8-tetramethyl-1-[2-oxo-2-(thiophen-2-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11032035
M. Wt: 462.0 g/mol
InChI Key: FNAFROJHUQDBTF-XSFVSMFZSA-N
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Description

The compound (1E)-6-(4-chlorophenyl)-4,4,6,8-tetramethyl-1-[2-oxo-2-(thiophen-2-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its structure features a quinoline core, a thiophene ring, and several functional groups that contribute to its reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-6-(4-chlorophenyl)-4,4,6,8-tetramethyl-1-[2-oxo-2-(thiophen-2-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.

    Introduction of the Thiophene Ring: This step might involve a Suzuki coupling reaction between a halogenated quinoline derivative and a thiophene boronic acid.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the quinoline core.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, derivatives of this compound might exhibit biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties. Research into these potential activities could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core and have well-documented medicinal properties.

    Thiophene Derivatives: Thiophene-based compounds are widely used in materials science for their electronic properties.

Uniqueness

What sets (1E)-6-(4-chlorophenyl)-4,4,6,8-tetramethyl-1-[2-oxo-2-(thiophen-2-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one apart is its combination of these two moieties, potentially offering a unique set of properties that could be exploited in various scientific and industrial applications.

This compound’s unique structure and reactivity make it a promising candidate for further research and development in multiple fields.

Properties

Molecular Formula

C27H24ClNO2S

Molecular Weight

462.0 g/mol

IUPAC Name

(3E)-9-(4-chlorophenyl)-6,9,11,11-tetramethyl-3-(2-oxo-2-thiophen-2-ylethylidene)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one

InChI

InChI=1S/C27H24ClNO2S/c1-16-12-19-20(14-22(30)23-6-5-11-32-23)25(31)29-24(19)21(13-16)27(4,15-26(29,2)3)17-7-9-18(28)10-8-17/h5-14H,15H2,1-4H3/b20-14+

InChI Key

FNAFROJHUQDBTF-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC\2=C3C(=C1)C(CC(N3C(=O)/C2=C/C(=O)C4=CC=CS4)(C)C)(C)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC2=C3C(=C1)C(CC(N3C(=O)C2=CC(=O)C4=CC=CS4)(C)C)(C)C5=CC=C(C=C5)Cl

Origin of Product

United States

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